molecular formula C19H21I2N3O B15039036 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol CAS No. 303105-22-8

2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B15039036
CAS No.: 303105-22-8
M. Wt: 561.2 g/mol
InChI Key: PZLRDLDQFILDBH-WSDLNYQXSA-N
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Description

2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound characterized by the presence of iodine atoms, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting 4-methylbenzyl chloride with piperazine under basic conditions.

    Imine Formation: The final step involves the condensation of the iodinated phenol with the piperazine derivative in the presence of a suitable catalyst to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of iodine-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins, while the piperazine ring can interact with neurotransmitter receptors. The iodine atoms may also play a role in modulating the compound’s biological activity by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodophenol: Lacks the piperazine and imine functionalities.

    4-(4-Methylbenzyl)piperazine: Lacks the phenol and iodine groups.

    2,4,6-Triiodophenol: Contains an additional iodine atom but lacks the piperazine and imine functionalities.

Uniqueness

2,4-Diiodo-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

303105-22-8

Molecular Formula

C19H21I2N3O

Molecular Weight

561.2 g/mol

IUPAC Name

2,4-diiodo-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C19H21I2N3O/c1-14-2-4-15(5-3-14)13-23-6-8-24(9-7-23)22-12-16-10-17(20)11-18(21)19(16)25/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+

InChI Key

PZLRDLDQFILDBH-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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